4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine
Description
4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrano[3,4-c]pyridine core substituted with ethyl, methoxy, and trimethylsilanyl groups. The trimethylsilanyl (TMS) group is notable for its electron-donating and steric effects, which influence the compound’s electronic structure, solubility, and reactivity.
Properties
IUPAC Name |
(4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridin-6-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2Si/c1-6-10-8-17-9-12-11(10)7-13(18(3,4)5)15-14(12)16-2/h7-8H,6,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQGEHSCXDASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=COCC2=C(N=C(C=C21)[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Mediated Cyclization from Dihydroxy Precursors
The most efficient method involves a two-stage iodine-mediated cyclization of (S)-4-ethyl-3,4-dihydro-3,4-dihydroxy-8-methoxy-6-trimethylsilyl-1H-pyrano[3,4-c]pyridine (Compound o).
Procedure :
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Stage 1 : A mixture of Compound o (70.2 g), iodine (183.7 g), and calcium carbonate (36.23 g) in methanol-water (10:1, 1.0 L) is refluxed for 5 hours.
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Stage 2 : After cooling, sodium sulfite (10%, 1.0 L) and chloroform (1.0 L) are added, followed by stirring at 20°C for 15 minutes.
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Workup includes filtration, organic layer separation, drying with Na₂SO₄, and solvent evaporation to yield the target compound as an umber oil (53.6 g, 81% overall yield from Compound m).
Key Parameters :
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Yield : 81% (overall from Compound m)
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Purity : 80.4% by HPLC
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Enantiomeric Excess : 96.2% ee (chiral HPLC)
Mechanistic Insight :
Iodine acts as both an oxidant and cyclization promoter, facilitating the dehydration of dihydroxy intermediates to form the pyrano[3,4-c]pyridine core. Calcium carbonate neutralizes HI generated during the reaction, preventing side reactions.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
The iodine-mediated method uses a methanol-water (10:1) system under reflux (Δ ≈ 65°C). Key observations:
Role of Sodium Sulfite
Post-reaction sodium sulfite quenching removes residual iodine, preventing halogenation side reactions. A 10% solution in water ensures complete reduction of I₂ to I⁻, verified by the disappearance of the iodine color.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
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δ 0.28 (9H, s, TMS)
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δ 0.94 (3H, t, J = 7.4 Hz, CH₂CH₃)
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δ 3.98 (3H, s, OCH₃)
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δ 5.23 (1H, d, J = 15.6 Hz)
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δ 5.54 (1H, d, J = 15.6 Hz)
IR (KBr) :
Chromatographic Purity
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HPLC : 80.4% purity (C18 column, acetonitrile-water gradient)
Comparative Analysis of Synthetic Methods
Industrial Applications and Derivative Synthesis
The compound serves as a precursor to Alectinib hydrochloride , an ALK inhibitor for NSCLC. Key transformations include:
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Suzuki Coupling : Introduction of morpholinopiperidine groups.
Example :
In Alectinib synthesis, the trimethylsilanyl group enhances intermediate stability during palladium-catalyzed cross-couplings, mitigating desilylation side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halides, alkyl groups, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its biological and chemical properties.
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrano[3,4-c]pyridine core is a common scaffold in medicinal and materials chemistry. Key analogs include:
Key Observations :
Physicochemical and Electronic Properties
- Photophysical Behavior : HPPT derivatives exhibit strong fluorescence with large Stokes shifts (~100 nm) due to intramolecular charge transfer, whereas the TMS group in the target compound may dampen fluorescence by altering electron density distribution .
- Thermal Stability: Pyrano[3,4-c]pyridines with alkyl or aryl substituents (e.g., methyl, phenyl) show enhanced thermal stability compared to unsubstituted analogs, a trait likely shared by the TMS-containing compound .
Biological Activity
4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine (CAS No. 453518-24-6) is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by its pyrano[3,4-c]pyridine framework, exhibits a variety of biological activities that warrant detailed exploration.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4Si |
| Molecular Weight | 297.42 g/mol |
| IUPAC Name | 4-ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol |
| InChI Key | PGEWWJVLGOBERV-UHFFFAOYSA-N |
The compound's structure includes an ethyl group, a methoxy group, and a trimethylsilyl group, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of heteroatoms in its structure allows for specific binding interactions that can modulate biological pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, N-Heterocycles have been shown to inhibit viral replication effectively. The compound's structural features may facilitate similar mechanisms:
- Inhibition of Viral Replication : Compounds in this class have demonstrated EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) and other viruses .
Cytotoxicity and Selectivity
The cytotoxicity of this compound can be evaluated through its CC50 (half-maximal cytotoxic concentration) values. Lower CC50 values indicate higher cytotoxicity:
- Cytotoxicity Profile : Compounds with similar structures have shown varying degrees of cytotoxicity, with selectivity indices indicating their potential therapeutic window .
Case Studies
- Study on Antiviral Efficacy : A recent investigation into the antiviral properties of pyrano[3,4-c]pyridine derivatives revealed that certain analogs exhibited significant inhibition of viral replication at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing antiviral efficacy .
- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of various derivatives on human cell lines. The findings indicated that modifications at specific positions on the pyridine ring significantly influenced both cytotoxicity and selectivity against cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrano[3,4-c]pyridine derivatives reveals that while many share structural similarities, their biological activities can differ significantly based on functional group positioning and stereochemistry.
| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4-Ethyl-8-methoxy-6-trimethylsilanyl | TBD | TBD | TBD |
| Pyrano[3,4-c]pyridine Derivative A | 10 | 100 | 10 |
| Pyrano[3,4-c]pyridine Derivative B | 20 | 200 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
